tert-Butylchlorodiphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617386. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

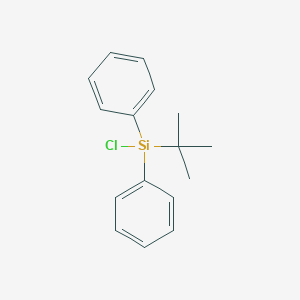

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-chloro-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069259 | |

| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58479-61-1 | |

| Record name | tert-Butyldiphenylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldiphenylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylchlorodiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tert-Butylchlorodiphenylsilane: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylchlorodiphenylsilane (TBDPSCl) is a sterically hindered organosilicon compound widely utilized in organic synthesis, particularly as a protecting group for hydroxyl functionalities. Its bulky tert-butyl and diphenyl groups confer significant stability to the resulting silyl ether, making it a valuable tool in multi-step syntheses of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the chemical properties and stability of TBDPSCl, offering crucial information for its effective use in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow or slightly brown liquid with a pungent odor.[1][2] It is miscible with most organic solvents.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉ClSi | [1][3] |

| Molecular Weight | 274.86 g/mol | [1][3] |

| Appearance | Colorless to light yellow or slightly brown liquid | [1][2][3] |

| Boiling Point | 90 °C at 0.01 mmHg | [1][4] |

| Density | 1.057 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.568 | [1][4] |

| Flash Point | >110 °C (>230 °F) | [1][4] |

| CAS Number | 58479-61-1 | [1] |

Spectral Data

The following table summarizes key spectral data for the characterization of this compound.

| Spectral Data | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 7.75-7.68 (m, 4H, Ar-H), 7.45-7.35 (m, 6H, Ar-H), 1.11 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 135.5, 133.8, 130.0, 127.9, 27.2, 19.2 |

| Mass Spectrometry (EI) | m/z: 217 ([M-C(CH₃)₃]⁺), 199, 181, 139, 77 |

| Infrared (IR) | ν (cm⁻¹): 3071, 2932, 2859, 1472, 1428, 1113, 822, 739, 701 |

Stability and Reactivity

Stability:

This compound is stable under normal temperatures and pressures when stored under an inert atmosphere.[2] However, it is highly sensitive to moisture and will react with water in the air or in solvents.[5] The resulting tert-butyldiphenylsilyl (TBDPS) ethers exhibit exceptional stability towards a wide range of reagents and reaction conditions, including acidic and basic environments, which is a key advantage of this protecting group.[6]

Reactivity and Hydrolysis:

The primary reactivity of this compound is centered around the nucleophilic substitution at the silicon atom, displacing the chloride. It readily reacts with alcohols, amines, and other nucleophiles to form the corresponding silyl derivatives.

The most significant aspect of its reactivity in terms of stability and handling is its hydrolysis. TBDPSCl reacts with water to form tert-butyldiphenylsilanol and hydrochloric acid. This reaction is typically irreversible and is the reason for its moisture-sensitive nature.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fiveable.me [fiveable.me]

- 3. spectrabase.com [spectrabase.com]

- 4. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. This compound | 58479-61-1 [chemicalbook.com]

The Unrivaled Guardian: A Technical Guide to tert-Butylchlorodiphenylsilane in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the arsenal of silyl ethers, tert-Butylchlorodiphenylsilane (TBDPSCl) has emerged as a powerful and versatile tool for the protection of hydroxyl groups. Its exceptional stability, particularly under acidic conditions, coupled with its selective cleavage, renders it an invaluable asset in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients. This in-depth technical guide provides a comprehensive overview of the core applications of TBDPSCl, detailed experimental protocols, and a comparative analysis of its stability, empowering researchers to leverage its full potential in their synthetic endeavors.

Core Functionality: A Robust Shield for Alcohols

The primary role of this compound (TBDPSCl) in organic chemistry is to serve as a protecting group for alcohols, converting them into tert-butyldiphenylsilyl (TBDPS) ethers.[1][2][3] This transformation temporarily masks the reactivity of the hydroxyl group, allowing for chemical manipulations on other parts of the molecule that would otherwise be incompatible with a free alcohol.[4]

The exceptional utility of the TBDPS group stems from its significant steric bulk, conferred by the two phenyl rings and the tert-butyl group attached to the silicon atom.[2][3] This steric hindrance provides a formidable kinetic shield, rendering the TBDPS ether highly resistant to a broad spectrum of reaction conditions, including acidic and basic environments, where other silyl ethers might falter.[3]

Mechanism of Protection

The protection of an alcohol with TBDPSCl typically proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of TBDPSCl. This reaction is generally carried out in the presence of a mild base, such as imidazole or triethylamine, which acts as a catalyst and an acid scavenger for the hydrochloric acid byproduct.[2][5]

Caption: Generalized mechanism for the protection of an alcohol with TBDPSCl.

The reaction rate and selectivity are influenced by the steric hindrance of both the alcohol and the silylating agent. Due to its bulky nature, TBDPSCl exhibits a high degree of selectivity for the protection of less sterically encumbered primary alcohols over secondary and tertiary alcohols.[2][4]

Stability Profile: A Comparative Analysis

A key advantage of the TBDPS group is its remarkable stability compared to other common silyl ethers. This stability allows for a wider range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection.

| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Stability Characteristics |

| TMS (Trimethylsilyl) | 1 | 1 | Very labile, often cleaved during aqueous workup or chromatography.[3] |

| TES (Triethylsilyl) | 64 | 10-100 | More stable than TMS, but still relatively acid-labile.[3] |

| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 | A widely used protecting group with good overall stability.[3] |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | More stable than TBS, particularly in basic media.[3] |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 | Exceptionally stable in acidic media; comparable to TBS in basic media. [3] |

As the data indicates, the TBDPS group is approximately 250 times more stable than the commonly used TBS group under acidic conditions.[6] It is known to withstand conditions such as 80% acetic acid and 50% trifluoroacetic acid, which would readily cleave many other protecting groups.[2][7] This robustness is crucial in complex syntheses that require acidic reaction steps.[7]

Experimental Protocols

Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using TBDPSCl and imidazole in dimethylformamide (DMF).

Materials:

-

Substrate containing a primary hydroxyl group (1.0 equiv)

-

This compound (TBDPSCl) (1.1–1.5 equiv)

-

Imidazole (2.2–3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the substrate (1.0 equiv) in anhydrous DMF (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Add imidazole (2.2–3.0 equiv) to the solution at room temperature.

-

Add TBDPSCl (1.1–1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding methanol.

-

Dilute the mixture with EtOAc or CH₂Cl₂ and wash sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the TBDPS-protected alcohol.

Caption: Experimental workflow for the TBDPS protection of an alcohol.

Deprotection of a TBDPS Ether

The cleavage of the robust TBDPS ether is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).

Materials:

-

TBDPS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NH₄Cl

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.

-

Stir the reaction and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

A milder deprotection can be achieved using acetyl chloride in dry methanol, which is compatible with many other protecting groups.[8][9]

Orthogonal Protection Strategies and Selectivity

The remarkable stability of the TBDPS group allows for its use in orthogonal protection strategies, where different protecting groups can be selectively removed in the presence of others.[7] For instance, a more labile silyl ether like a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ether can be cleaved under acidic conditions while leaving a TBDPS ether intact.[2][10] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the construction of highly complex and multifunctional molecules.[11]

Caption: Selective deprotection of a TBS ether in the presence of a TBDPS ether.

Beyond Alcohol Protection: Other Applications

While its primary application is the protection of alcohols, TBDPSCl also finds utility in other areas of organic synthesis:

-

Protection of Amines: Primary amines can be protected as their N-TBDPS derivatives. These protected amines are stable to various reaction conditions, including chromatography and alkaline hydrolysis.[12]

-

Preparation of Silyl Enol Ethers: TBDPSCl can react with the enolates of carbonyl compounds to form stable silyl enol ethers, which are versatile intermediates in C-C bond-forming reactions.[12][13]

-

Surface Modification in Materials Science: The reactivity of TBDPSCl allows for the modification of surfaces containing hydroxyl groups, such as silica and glass. This can be used to create hydrophobic coatings and alter the surface properties of materials for various applications.[14][15]

Conclusion

This compound is a powerful and reliable reagent for the protection of hydroxyl groups in organic synthesis. Its exceptional stability under acidic conditions, coupled with its selective cleavage, provides chemists with a robust tool for navigating the challenges of complex molecule synthesis. A thorough understanding of its properties, stability profile, and the nuances of its application and removal, as outlined in this guide, will enable researchers to design more efficient and elegant synthetic routes, ultimately accelerating the pace of discovery in chemistry and drug development.

References

- 1. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Application of tert-Butylchlorodiphenylsilane_Chemicalbook [chemicalbook.com]

- 14. Surface Modification | APR Composites | 08 8359 4999 | Techniques for Surface Modification | Chemical Surface Modification | Physical Surface Modification | Biological Surface Modification | Applications of Surface Modification | Surface Modification in Materials Science | Nano-Surface Modification | Surface Modification for Improved Adhesion | Surface Modification for Corrosion Resistance | Surface Modification in Medical Devices | Surface Modification in Electronics | Surface Coating Technologies | Plasma Surface Modification | Laser Surface Modification | Surface Modification for Wear Resistance | Surface Modification in Aerospace | Surface Modification in Automotive | Environmental Impact of Surface Modification | Advances in Surface Modification Technology | Surface Modification for Biocompatibility [aprcomposites.com.au]

- 15. alliedacademies.org [alliedacademies.org]

An In-depth Technical Guide to tert-Butylchlorodiphenylsilane: Synthesis and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butylchlorodiphenylsilane (TBDPSCl), a crucial silylating agent in modern organic synthesis. We will delve into its synthesis, the mechanism of its formation, and its pivotal role as a protecting group for alcohols, including the mechanisms of both protection and deprotection. Detailed experimental protocols and quantitative data are presented to support practical application in a research and development setting.

Introduction to this compound (TBDPSCl)

This compound, also known as TBDPSCl, is a sterically hindered organosilicon compound widely used as a protecting group for hydroxyl functionalities.[1][2] Its chemical formula is C₁₆H₁₉ClSi, and its structure features a silicon atom bonded to a tert-butyl group, two phenyl groups, and a chlorine atom.[3] The bulky tert-butyl and phenyl groups confer significant steric hindrance, which makes the resulting tert-butyldiphenylsilyl (TBDPS) ethers exceptionally stable.[4]

First introduced by Hanessian and Lavallée in 1975, the TBDPS group was designed to offer enhanced stability compared to other silyl ethers like the tert-butyldimethylsilyl (TBDMS) group, particularly under acidic conditions.[4] TBDPS ethers are resistant to a wide range of reagents and reaction conditions, including acidic hydrolysis with 80% acetic acid, which cleaves TBDMS and other common protecting groups.[4] This robustness and the selective protection of primary alcohols make it an invaluable tool in the multi-step synthesis of complex molecules, especially in pharmaceutical and agrochemical development.[1][4]

Synthesis of this compound

The most common industrial synthesis of TBDPSCl involves the reaction of a Grignard reagent, tert-butylmagnesium chloride, with diphenyldichlorosilane.[5] This method provides a straightforward and efficient route to the desired product.

Reaction Scheme: The overall reaction is as follows:

tert-butyl chloride + Mg → tert-butylmagnesium chloride tert-butylmagnesium chloride + Diphenyldichlorosilane → this compound + MgCl₂

Reaction Mechanism: The synthesis begins with the formation of the Grignard reagent from tert-butyl chloride and magnesium metal in an ether solvent like tetrahydrofuran (THF). The highly nucleophilic carbon atom of the Grignard reagent then attacks one of the silicon-chlorine bonds of diphenyldichlorosilane. This is a nucleophilic substitution reaction at the silicon center, where the chloride ion acts as the leaving group, resulting in the formation of TBDPSCl and magnesium chloride as a byproduct.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. tert-Butyldiphenylchlorosilane | C16H19ClSi | CID 94078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 5. CN101691379A - Method of preparing tert-butyl diphenyl chlorosilane - Google Patents [patents.google.com]

The TBDPSCl Protecting Group: A Comprehensive Guide for Primary Alcohols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-Butyldiphenylsilyl chloride (TBDPSCl) protecting group is a cornerstone in modern organic synthesis, prized for its exceptional stability and high selectivity for primary alcohols. Its robust nature makes it an invaluable tool in complex, multi-step syntheses, particularly in the development of pharmaceuticals and natural products where sensitive functional groups must be preserved through harsh reaction conditions. This guide provides a detailed overview of the TBDPSCl protecting group, including its properties, experimental protocols for its installation and removal, and its compatibility with various reagents.

Core Properties and Advantages

The TBDPS group, first introduced by Hanessian and Lavallée, offers significant advantages over other silyl ethers due to the steric bulk imparted by its two phenyl rings and a tert-butyl group.[1][2] This steric hindrance is the primary determinant of its chemical resilience and selectivity.

Key advantages include:

-

High Stability: TBDPS ethers exhibit remarkable stability across a wide range of conditions. They are significantly more stable to acidic hydrolysis than other common silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers.[3][4] For instance, the TBDPS group is approximately 250 times more stable than the TBDMS group under acidic conditions.[4] It is resistant to conditions such as 80% acetic acid and 50% trifluoroacetic acid (TFA).[1]

-

Selective Protection of Primary Alcohols: The steric bulk of TBDPSCl allows for the highly selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[1][5][6] The order of reactivity for silylation is primary > secondary > tertiary.[1]

-

Orthogonal Deprotection: The differential stability of TBDPS ethers allows for orthogonal deprotection strategies. For example, a less stable silyl ether like TBDMS can be cleaved while the TBDPS group remains intact.[1][2]

-

Compatibility with a Wide Range of Reagents: TBDPS-protected alcohols are compatible with a broad array of reagents commonly used in organic synthesis, including strong bases, Grignard reagents, oxidizing agents, and reducing agents.[7]

Reaction Mechanisms

The protection and deprotection of alcohols using TBDPSCl proceed through well-established mechanisms involving nucleophilic attack on the silicon atom.

Protection Mechanism

The protection of a primary alcohol with TBDPSCl is typically carried out in the presence of a mild base, such as imidazole. The base activates the alcohol, increasing its nucleophilicity, and also acts as a silyl transfer agent.

Deprotection Mechanism

The most common method for the cleavage of TBDPS ethers is through the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the reaction.

References

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of tert-Butyldiphenylsilyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldiphenylsilyl (TBDPS) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Introduced by Hanessian and Lavallée in 1975, the TBDPS group has become an indispensable tool for chemists due to its exceptional stability under a broad range of reaction conditions, particularly its notable resistance to acidic environments.[1] This technical guide provides a comprehensive overview of the core physical properties of TBDPS ethers, detailed experimental protocols for their synthesis and cleavage, and a comparative analysis of their stability.

Core Physical Properties

Tert-butyldiphenylsilyl ethers are typically colorless oils or white solids, with their physical state being dependent on the molecular weight and nature of the protected alcohol. They are generally soluble in a wide range of common organic solvents. While comprehensive data on the physical properties of a wide array of TBDPS ethers is not centralized, the following tables summarize available quantitative data for representative examples.

Table 1: Physical and Spectroscopic Properties of Selected tert-Butyldiphenylsilyl Ethers

| Compound Name | Parent Alcohol | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2-(tert-Butyldiphenylsilyloxy)ethanol | Ethylene Glycol | C₁₈H₂₄O₂Si | 300.5 | - | - | - |

| 3-(tert-Butyldiphenylsilyloxy)propanol | 1,3-Propanediol | C₁₉H₂₆O₂Si | 314.5 | - | - | - |

| 1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol | Styrene Glycol | C₂₄H₂₈O₂Si | 376.6 | - | - | - |

Table 2: General Spectroscopic Data for tert-Butyldiphenylsilyl Ethers

| Nucleus | Typical Chemical Shift (ppm) | Description |

| ¹H NMR | ||

| t-Butyl (9H) | 0.9 - 1.1 (s) | A characteristic singlet integrating to nine protons is a key identifier of the TBDPS group. |

| Phenyl (10H) | 7.2 - 7.8 (m) | A complex multiplet in the aromatic region corresponding to the two phenyl groups. |

| ¹³C NMR | ||

| t-Butyl (C(CH₃)₃) | ~18 | Quaternary carbon of the t-butyl group. |

| t-Butyl (C(CH₃)₃) | ~27 | Methyl carbons of the t-butyl group. |

| Phenyl (Ar-C) | 126 - 137 | Aromatic carbons, with quaternary carbons appearing further downfield. |

Note: The exact chemical shifts of the protons and carbons of the parent alcohol moiety will vary depending on its structure.

Stability Profile

A key advantage of the TBDPS protecting group is its remarkable stability profile, which allows for its persistence through a variety of synthetic transformations that would cleave other common silyl ethers.

Acid Stability

TBDPS ethers exhibit exceptional stability towards acidic conditions.[1] This stability is attributed to the steric bulk of the tert-butyl and phenyl groups surrounding the silicon atom, which hinders the approach of protons and subsequent nucleophilic attack on the silicon.[2] The TBDPS group is significantly more stable to acid hydrolysis than other common silyl ethers such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers.[3] For instance, TBDPS ethers are stable to conditions like 80% acetic acid, which is commonly used to cleave trityl, tetrahydropyranyl, and TBS ethers.[1]

Base Stability

While generally stable to many basic conditions, TBDPS ethers can be cleaved under strongly basic conditions. Their stability in base is comparable to that of TBS ethers.[3]

Stability Towards Other Reagents

TBDPS ethers are stable under a wide range of other reaction conditions, including:

-

Hydrogenolysis: They are unaffected by catalytic hydrogenation conditions used to remove benzyl ethers.

-

Oxidizing and Reducing Agents: They are compatible with many common oxidizing and reducing agents.

Experimental Protocols

The following sections provide detailed methodologies for the formation and cleavage of tert-butyldiphenylsilyl ethers.

Synthesis of tert-Butyldiphenylsilyl Ethers

The most common method for the synthesis of TBDPS ethers involves the reaction of an alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base. Imidazole is a frequently used base, and dimethylformamide (DMF) is a common solvent.

Experimental Protocol: Silylation of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1 - 1.2 equiv)

-

Imidazole (2.2 - 2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 - 2.5 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Add TBDPSCl (1.1 - 1.2 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired TBDPS ether.

Logical Workflow for TBDPS Ether Synthesis

Caption: General experimental workflow for the synthesis of TBDPS ethers.

Deprotection of tert-Butyldiphenylsilyl Ethers

The cleavage of TBDPS ethers is most commonly achieved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). The high strength of the silicon-fluoride bond provides the thermodynamic driving force for this reaction.

Experimental Protocol: Deprotection using TBAF

Materials:

-

TBDPS-protected alcohol (1.0 equiv)

-

Tetra-n-butylammonium fluoride (TBAF) (1.1 - 1.5 equiv, as a 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF.

-

Add the TBAF solution (1.1 - 1.5 equiv) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, quench the reaction by adding water.

-

Extract the mixture with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography if necessary.

Signaling Pathway for TBDPS Ether Deprotection

Caption: Mechanism of fluoride-mediated deprotection of TBDPS ethers.

Conclusion

The tert-butyldiphenylsilyl ether stands out as a robust and reliable protecting group for alcohols in modern organic synthesis. Its exceptional stability, particularly under acidic conditions, allows for a high degree of functional group compatibility in complex synthetic routes. The straightforward and high-yielding protocols for its introduction and removal further enhance its utility. This guide provides the fundamental physical properties, stability profiles, and detailed experimental procedures to assist researchers in the effective application of this valuable synthetic tool.

References

A Technical Guide to tert-Butylchlorodiphenylsilane: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butylchlorodiphenylsilane (TBDPSCl) is a sterically hindered organosilicon compound widely employed in organic synthesis as a versatile protecting group for hydroxyl and amine functionalities. Its robust stability under a range of reaction conditions, particularly acidic and basic environments, makes it an invaluable tool in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of TBDPSCl, including its chemical and physical properties, detailed experimental protocols for its use, and its strategic application in synthetic chemistry.

Core Properties of this compound

This compound is a colorless to light yellow liquid valued for its ability to form stable tert-butyldiphenylsilyl (TBDPS) ethers.[1][2][3] Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 58479-61-1 |

| Molecular Formula | C₁₆H₁₉ClSi |

| Molecular Weight | 274.86 g/mol [2][4] |

| Appearance | Colorless to light yellow/brown liquid[5][6] |

| Density | 1.057 g/mL at 25 °C[2] |

| Boiling Point | 90 °C at 0.01 mmHg[2][5] |

| Refractive Index | n20/D 1.568 (lit.)[2] |

| Solubility | Miscible with most organic solvents[2] |

| Sensitivity | Moisture sensitive[2][5] |

Role in Synthetic Chemistry: A Protecting Group Strategy

In complex organic syntheses, particularly in drug development, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule.[5][7] TBDPSCl serves as an excellent silylating agent for this purpose, primarily for the protection of alcohols.[6]

The TBDPS group offers significant advantages over other common silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers:

-

Enhanced Stability : The steric bulk provided by the two phenyl rings and the tert-butyl group makes TBDPS ethers highly resistant to acidic hydrolysis and a wide range of other reagents.[1][8] They are notably more stable than TBDMS ethers and can withstand conditions that would cleave the latter.[8]

-

Selective Reactivity : TBDPSCl shows a high preference for reacting with primary hydroxyl groups over more sterically hindered secondary and tertiary alcohols, allowing for selective protection in poly-functionalized molecules.[8][9]

This strategic use of protection and subsequent deprotection is a cornerstone of modern synthetic chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 58479-61-1 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 5. Tert-Butyl(chloro)diphenylsilane CAS 58479-61-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Application of tert-Butylchlorodiphenylsilane_Chemicalbook [chemicalbook.com]

- 8. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 9. leapchem.com [leapchem.com]

Solubility Profile of tert-Butylchlorodiphenylsilane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butylchlorodiphenylsilane (TBDPSCl), a widely used silylating agent in organic synthesis. Understanding the solubility of TBDPSCl is critical for its effective use in various applications, including the protection of alcohols and the synthesis of complex molecules in pharmaceutical and materials science research. This document presents qualitative solubility data, a detailed experimental protocol for solubility determination, and a conceptual framework for the factors influencing its solubility.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a non-polar molecule, its solubility is primarily influenced by van der Waals forces. The bulky tert-butyl and phenyl groups contribute to its non-polar nature and steric hindrance, which in turn dictates its interaction with various organic solvents.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on available information and the solubility of structurally similar silyl ethers, a qualitative assessment of its solubility in a range of common organic solvents is presented in Table 1. It is generally characterized as being miscible with most aprotic organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility | Notes |

| Non-Polar Aprotic Solvents | ||||

| Hexane | C₆H₁₄ | Non-Polar | Soluble | Expected to be highly soluble due to similar non-polar nature. |

| Pentane | C₅H₁₂ | Non-Polar | Soluble | Mentioned as a suitable solvent in purification procedures.[1] |

| Toluene | C₇H₈ | Non-Polar | Soluble | Aromatic nature of toluene favors interaction with the phenyl groups of TBDPSCl. |

| Benzene | C₆H₆ | Non-Polar | Soluble | Similar to toluene, favorable interactions are expected. |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Soluble | Commonly used as a solvent for reactions involving silyl ethers. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | A 1M solution in methylene chloride is commercially available. |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Structurally similar silyl ethers show good solubility. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | A common solvent for reactions involving silyl chlorides. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Structurally similar silyl ethers are soluble in ethyl acetate. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Generally a good solvent for many organic compounds. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Soluble | Often used in reactions where silyl ethers are intermediates. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Mentioned as a solvent in which TBDPSCl is soluble.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Polar Protic Solvents | ||||

| Water | H₂O | Polar Protic | Reacts | Reacts with water to form tert-butyldiphenylsilanol and hydrochloric acid. |

| Methanol | CH₃OH | Polar Protic | Reacts | Reacts with alcohols, particularly in the presence of a base. |

| Ethanol | C₂H₅OH | Polar Protic | Reacts | Reacts with alcohols, leading to the formation of the corresponding silyl ether. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a liquid compound like this compound in an organic solvent. This protocol is adapted from general laboratory procedures for solubility testing.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (anhydrous grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Micropipettes

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed sample vials for evaporation

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The exact amount is not critical, but there must be undissolved solute present at equilibrium. b. To each vial, add a known volume (e.g., 2.00 mL) of the selected organic solvent. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and should be determined empirically.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved TBDPSCl to settle. b. Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solute.

-

Sample Collection: a. Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a micropipette. b. To avoid disturbing the sediment, take the sample from the upper portion of the solution. c. Filter the collected supernatant through a syringe filter directly into a pre-weighed, labeled sample vial. This step is crucial to remove any suspended microparticles.

-

Solvent Evaporation: a. Place the sample vials in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas (e.g., nitrogen) can be used to accelerate this process. b. Ensure that the evaporation is carried out at a temperature that does not cause degradation of the solute.

-

Gravimetric Analysis: a. Once the solvent is fully evaporated, reweigh the sample vials containing the dried solute. b. The mass of the dissolved this compound is the difference between the final mass of the vial and its initial tared mass.

-

Calculation of Solubility: a. Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved TBDPSCl (g) / Volume of supernatant taken (mL)) * 100

-

Data Reporting: a. The experiment should be performed in triplicate to ensure accuracy and precision. b. Report the average solubility and the standard deviation.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between the solute, solvent, and external conditions that govern its solubility.

Caption: Factors influencing the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and development. While quantitative data is sparse, the provided qualitative information and experimental protocol offer a robust framework for its practical application.

References

The Enduring Guardian: A Technical Guide to the TBDPS Protecting Group

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the History, Development, and Application of the tert-Butyldiphenylsilyl (TBDPS) Protecting Group.

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of protecting groups for hydroxyl functionalities, the tert-butyldiphenylsilyl (TBDPS) group has established itself as a cornerstone due to its exceptional stability and versatility. This technical guide provides a comprehensive overview of the history, development, and core applications of the TBDPS protecting group. It offers a comparative analysis of its stability against other common silyl ethers, detailed experimental protocols for its introduction and removal, and a discussion of its strategic use in complex syntheses.

Introduction: The Genesis of a Robust Protecting Group

The journey of the TBDPS protecting group began in 1975, when it was first introduced by Hanessian and Lavallée.[1] It was conceived to improve upon the then-prevalent tert-butyldimethylsilyl (TBDMS) group, introduced by E.J. Corey in 1972.[1][2] The primary motivation for its development was the need for a silyl ether with enhanced stability, particularly under acidic conditions, where groups like O-tetrapyranyl, O-trityl, and even TBDMS were found to be labile.[1] The significant steric bulk imparted by the two phenyl rings and the tert-butyl group on the silicon atom provides a formidable shield for the Si-O bond, rendering it exceptionally resilient to a wide range of reaction conditions.[3][4]

The TBDPS group retains all the advantageous features of silyl ethers, including their ease and selectivity of formation, compatibility with various analytical techniques, and amenability to a multitude of synthetic transformations.[1] Its introduction marked a significant advancement in the field of protecting group chemistry, enabling more complex and ambitious synthetic strategies.

Comparative Stability: A Quantitative Perspective

The defining characteristic of the TBDPS group is its remarkable stability. This robustness allows for orthogonal deprotection strategies, where other, more labile protecting groups can be selectively removed in its presence.[5] The general order of stability for common silyl ethers towards acidic hydrolysis is a testament to the superiority of TBDPS in this regard.[3][6]

Relative Stability of Common Silyl Ethers:

| Protecting Group | Structure | Relative Stability to Acid | Relative Stability to Fluoride |

| Trimethylsilyl (TMS) | -Si(CH₃)₃ | < | < |

| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | < | < |

| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | < | > |

| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | < | > |

| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | > (Most Stable) | < (Less Stable than TIPS/TBS) |

This table summarizes the generally accepted trends in silyl ether stability.[3][6]

The TBDPS group is notably resistant to conditions that cleave many other protecting groups. For instance, it remains intact upon treatment with 80% acetic acid, which is often used to remove TBDMS, O-trityl, and O-tetrahydropyranyl ethers.[1][5] It also withstands 50% trifluoroacetic acid (TFA) and the harsh acidic conditions required for the installation and removal of isopropylidene or benzylidene acetals.[1][5]

While exceptionally stable to acid, it's important to note that in the presence of fluoride ions, the stability order can be different, with TIPS and TBDMS groups showing greater stability than TBDPS in some cases.[1][6]

Experimental Protocols

The successful application of the TBDPS protecting group hinges on well-defined and reproducible experimental protocols for both its introduction (protection) and removal (deprotection).

Protection of Alcohols

The introduction of the TBDPS group is typically achieved by reacting an alcohol with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a mild base.[5] Due to its significant steric hindrance, TBDPS-Cl exhibits high selectivity for the protection of less sterically encumbered primary alcohols over secondary and tertiary alcohols.[1][5]

General Protocol for TBDPS Protection of a Primary Alcohol:

-

Materials:

-

Substrate with a primary hydroxyl group (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.1–1.5 equiv.)

-

Imidazole (2.2–3.0 equiv.)

-

Anhydrous N,N-dimethylformamide (DMF) (2–10 mL/mmol of substrate)

-

Anhydrous Methanol (for quenching)

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aq. HCl

-

Saturated aq. NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Dissolve the substrate (1.0 equiv.) in anhydrous DMF under an inert atmosphere (e.g., Argon).

-

Add imidazole (2.2–3.0 equiv.) to the solution, followed by TBDPS-Cl (1.1–1.5 equiv.) at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding anhydrous methanol (2.2–3.0 equiv.).

-

Remove the DMF by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in EtOAc or CH₂Cl₂.

-

Wash the organic layer successively with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired TBDPS-protected compound.[5][7]

-

For more hindered alcohols, the more reactive tert-butyldiphenylsilyl triflate (TBDPS-OTf) in the presence of a non-nucleophilic base like 2,6-lutidine can be employed.[1][8]

Deprotection of TBDPS Ethers

The cleavage of the robust TBDPS-O bond is most commonly and effectively achieved using a source of fluoride ions.[5][9] The high affinity of silicon for fluoride provides the thermodynamic driving force for the reaction.[6]

General Protocol for TBDPS Deprotection using TBAF:

-

Materials:

-

TBDPS-protected substrate (1.0 equiv.)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the TBDPS-protected substrate in anhydrous THF under an inert atmosphere.

-

Add the solution of TBAF in THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl or water.

-

Extract the product with an appropriate organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[2]

-

Other fluoride sources like HF-pyridine or TAS-F can also be utilized.[1][6] In specific cases, selective deprotection in the presence of other silyl ethers can be achieved under carefully controlled conditions. For instance, a TBDPS group can be selectively removed, leaving a TBDMS group intact, using NaH in HMPA at 0 °C for a short duration.[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key mechanisms and workflows associated with the TBDPS protecting group.

Caption: General mechanism for the protection of an alcohol using TBDPS-Cl and a base.

Caption: Mechanism of TBDPS deprotection using a fluoride source.

Caption: Standard experimental workflow for the protection of an alcohol with TBDPS-Cl.

Conclusion

The tert-butyldiphenylsilyl protecting group, since its inception, has proven to be an invaluable tool in the arsenal of the synthetic organic chemist. Its exceptional stability, particularly towards acidic conditions, allows for a level of synthetic flexibility that is crucial in the construction of complex molecules, including natural products and pharmaceuticals.[5] The ability to selectively protect primary alcohols and to be removed under specific, mild conditions further enhances its utility. This guide has provided a comprehensive overview of the TBDPS group, from its historical development to practical experimental protocols and mechanistic insights. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties and applications of the TBDPS group is essential for the design and execution of efficient and successful synthetic strategies.

References

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Silyl Groups - Gelest [technical.gelest.com]

- 9. fiveable.me [fiveable.me]

steric hindrance of the tert-butyldiphenylsilyl group

An In-depth Technical Guide on the Steric Hindrance of the tert-Butyldiphenylsilyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is a cornerstone of success. The tert-butyldiphenylsilyl (TBDPS) group is a prominent member of the silyl ether family of protecting groups for hydroxyl functionalities.[1] Its widespread adoption is primarily due to its significant steric bulk, which imparts exceptional stability under a wide range of reaction conditions.[1][2] This technical guide provides a comprehensive overview of the steric hindrance of the TBDPS group, presenting quantitative data, detailed experimental protocols, and visual representations of its influence on chemical transformations.

Quantitative Assessment of Steric Hindrance

Relative Stability of Silyl Ethers

The stability of silyl ethers towards hydrolysis is a well-established indicator of the steric hindrance around the silicon atom. Increased steric bulk impedes the approach of nucleophiles or protons, thus slowing the rate of cleavage. The generally accepted order of stability provides a semi-quantitative measure of the steric encumbrance of the silyl group.

Table 1: Relative Rates of Hydrolysis for Common Silyl Ethers

| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (TMS = 1) | Relative Rate of Basic Hydrolysis (TMS = 1) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data compiled from various sources.[3]

As indicated in Table 1, the TBDPS group is one of the most robust common silyl ethers, particularly under acidic conditions, highlighting its substantial steric bulk.[1]

Experimental Protocols

The large steric hindrance of the TBDPS group influences the conditions required for its introduction (silylation) and removal (desilylation).

Protocol for Protection of a Primary Alcohol with TBDPSCl

Due to its steric bulk, the TBDPS group shows a high selectivity for the protection of primary alcohols over more hindered secondary and tertiary alcohols.[2]

Materials:

-

Alcohol (containing a primary hydroxyl group)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alcohol (1.0 equiv) in anhydrous DMF (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., argon or nitrogen).

-

Add imidazole (2.5 equiv) to the solution and stir until it dissolves.

-

Add TBDPSCl (1.2 equiv) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the substrate.

-

Once the starting material is consumed, quench the reaction by adding water (10 mL).

-

Extract the aqueous mixture with EtOAc (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the TBDPS-protected alcohol.[2][4]

Protocol for Deprotection of a TBDPS Ether

The removal of the robust TBDPS group typically requires a fluoride source.

Materials:

-

TBDPS-protected alcohol

-

Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF (5-10 mL per mmol of substrate).

-

Add the TBAF solution (1.5 equiv) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous mixture with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.[5]

Impact of Steric Hindrance on Reactivity and Selectivity

The significant steric bulk of the TBDPS group can profoundly influence the stereochemical outcome of a reaction by directing the approach of a reagent to a less hindered face of the molecule.

Case Study: Diastereoselectivity in the Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction. The diastereoselectivity of this reaction can be highly sensitive to the steric nature of the protecting groups present in the reactants.

In the Lewis acid-mediated Mukaiyama aldol reaction of a silyl enol ether with a β-silyloxyaldehyde, the steric bulk of the silyl protecting group on the aldehyde can influence the facial selectivity of the enol ether addition. Studies have shown that for unbranched β-silyloxyaldehydes, a larger protecting group can lead to a decrease in 1,3-anti-selectivity.[6]

Specifically, when a β-TBDPS-oxyaldehyde was used, the reaction showed poor diastereoselectivity. In contrast, switching to the smaller tert-butyldimethylsilyl (TBS) group resulted in a significant improvement in the 1,3-anti selectivity.[6] This is attributed to the large TBDPS group favoring a transition state that leads to the syn-diastereomer, thus eroding the desired anti-selectivity.[6]

References

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Electrophilicity of tert-Butylchlorodiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylchlorodiphenylsilane (TBDPSCl) is a sterically hindered organosilicon compound widely employed as a protecting group for hydroxyl functionalities in complex organic synthesis.[1] Its notable stability under a range of reaction conditions, particularly acidic media, makes it a valuable tool in the synthesis of natural products and active pharmaceutical ingredients.[2] This technical guide provides a comprehensive overview of the electrophilicity of TBDPSCl, detailing its reactivity, selectivity, and the mechanistic aspects of its reactions. This document includes quantitative data on the stability of the resulting silyl ethers, detailed experimental protocols for alcohol protection, and visualizations of the reaction mechanism and its application in a multi-step synthetic workflow.

Introduction to the Electrophilicity of TBDPSCl

The electrophilicity of this compound is centered at the silicon atom, which is rendered electron-deficient by the attached chlorine atom. However, the reactivity of TBDPSCl is significantly modulated by the presence of a bulky tert-butyl group and two phenyl groups. These substituents create substantial steric hindrance around the silicon center, which governs the reagent's selectivity and the remarkable stability of the resulting tert-butyldiphenylsilyl (TBDPS) ethers.[1]

The primary application of TBDPSCl is the protection of alcohols, where it reacts with the hydroxyl group to form a stable silyl ether.[3] This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the alcohol functionality.[4] The steric bulk of the TBDPS group imparts a high degree of selectivity, with primary alcohols reacting significantly faster than secondary, and tertiary alcohols being largely unreactive.[5][6]

Quantitative Data

While specific kinetic data for the silylation reaction with TBDPSCl is not extensively available in the literature, the stability of the resulting silyl ethers has been quantitatively compared to other common silyl protecting groups. This stability is a direct consequence of the steric and electronic properties of the TBDPS group and reflects the electrophile's characteristics.

| Silylating Agent | Abbreviation | Relative Rate of Acidic Hydrolysis (TMS = 1) | Relative Rate of Basic Hydrolysis (TMS = 1) | Primary/Secondary Alcohol Selectivity |

| Trimethylsilyl chloride | TMSCl | 1 | 1 | Low |

| Triethylsilyl chloride | TESCl | 64 | 10 | Moderate |

| tert-Butyldimethylsilyl chloride | TBDMSCl | 20,000 | 20,000 | High |

| Triisopropylsilyl chloride | TIPSCl | 700,000 | 100,000 | Excellent |

| ** this compound** | TBDPSCl | 5,000,000 | ~20,000 | Very High [7] |

Table 1: Comparative data of common silylating agents. The relative rates of hydrolysis indicate the stability of the corresponding silyl ether, which is a key consideration in choosing a protecting group.

Reaction Mechanism and Stereoselectivity

The silylation of an alcohol with TBDPSCl is typically carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is believed to proceed through a nucleophilic substitution at the silicon center.

Imidazole-Catalyzed Silylation Mechanism

dot

Caption: Imidazole-catalyzed silylation of an alcohol with TBDPSCl.

The steric hindrance of the TBDPS group is the primary determinant of its high selectivity for primary over secondary alcohols.[7] The bulky substituents impede the approach of more sterically encumbered secondary and tertiary alcohols to the electrophilic silicon center. In the context of polyols, such as carbohydrates, TBDPSCl can exhibit high regioselectivity for the primary hydroxyl group.[8][9]

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol

This protocol describes a standard procedure for the silylation of a primary alcohol using TBDPSCl and imidazole in DMF.

Materials:

-

Primary alcohol

-

This compound (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous DMF.

-

Add imidazole (2.2 equivalents) to the solution and stir until it is completely dissolved.

-

Slowly add TBDPSCl (1.1 equivalents) to the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the substrate.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDPS-protected alcohol.

Application in a Multi-Step Synthetic Workflow

The robust nature of the TBDPS protecting group makes it highly suitable for multi-step syntheses where various chemical transformations are required. The following workflow illustrates the use of TBDPSCl in a synthetic sequence involving protection, oxidation, and a subsequent carbon-carbon bond-forming reaction.

dot

Caption: A representative multi-step synthetic workflow.

Conclusion

This compound is a highly effective and selective electrophile for the protection of hydroxyl groups. Its reactivity is tempered by significant steric hindrance, leading to a preference for less hindered alcohols and conferring exceptional stability to the resulting silyl ethers. This combination of selectivity and stability makes TBDPSCl an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules where robust and reliable protecting group strategies are paramount. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 58479-61-1 [chemicalbook.com]

- 4. Application of tert-Butylchlorodiphenylsilane_Chemicalbook [chemicalbook.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. BJOC - Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations [beilstein-journals.org]

Methodological & Application

Application Notes: Protocol for tert-Butyldiphenylsilyl (TBDPS) Protection of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldiphenylsilyl (TBDPS) group is a robust and widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis.[1] Its significant steric bulk, provided by the two phenyl rings and the tert-butyl group attached to the silicon atom, confers exceptional stability across a broad range of reaction conditions. This stability is particularly notable in acidic media, where other common silyl ethers like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers may be cleaved.[2][3] This characteristic allows for extensive chemical modifications on other parts of a molecule while the TBDPS-protected alcohol remains intact.[1]

A key advantage of the TBDPS group is its high selectivity for the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[1][2] This selectivity is primarily governed by the steric hindrance of the TBDPS chloride (TBDPSCl) reagent.[4] The bulky nature of the reagent impedes its approach to more sterically congested hydroxyl groups, resulting in a significantly faster reaction rate with primary alcohols.[5]

Deprotection of TBDPS ethers is most commonly and efficiently achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1][6] The high affinity of silicon for fluoride drives the cleavage of the Si-O bond.[2]

Data Presentation: Reaction Conditions for TBDPS Protection of Alcohols

The following table summarizes various reported conditions for the protection of alcohols using TBDPSCl, highlighting the reagents, solvents, reaction times, and corresponding yields.

| Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Imidazole | DMF | Room Temperature | 1 - 8 h | 90 - 95% | [7] |

| Imidazole | THF | Not Specified | 18 - 52 h | 82 - 92% | [7] |

| DMAP | CH₂Cl₂ | Room Temperature | 2 h | 98% | [7] |

| DMAP, Imidazole | CH₂Cl₂ | Room Temperature | 12 h | 85% | [7] |

| DMAP, Et₃N | CH₂Cl₂ | 0 °C to RT | 4 h | 96% | [7] |

| Imidazole | CH₂Cl₂ | Room Temperature | 30 min | 100% | [7] |

Experimental Protocols

Protocol 1: TBDPS Protection of a Primary Alcohol

This protocol describes a general and widely used method for the selective protection of a primary alcohol using TBDPSCl and imidazole in DMF.[8]

Materials:

-

Substrate containing a primary hydroxyl group

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Methanol (MeOH)

-

Toluene

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aqueous HCl

-

Water

-

Saturated aqueous NaHCO₃

-

Brine (saturated aqueous NaCl)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous DMF (approximately 5-10 mL per mmol of alcohol).[9]

-

To this solution, add imidazole (2.2–3.0 equivalents) and stir until fully dissolved.[1][8]

-

Add TBDPSCl (1.1–1.5 equivalents) to the reaction mixture at room temperature.[1][8]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-12 hours, depending on the substrate.[9]

-

Upon completion, quench the reaction by adding anhydrous methanol (2.2–3.0 equivalents).[1][8]

-

Remove the DMF by co-evaporation with toluene under reduced pressure.[1]

-

Dissolve the residue in ethyl acetate or dichloromethane.[1]

-

Wash the organic layer successively with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[1][8]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][8]

-

Purify the crude product by silica gel column chromatography to yield the desired TBDPS-protected alcohol.[1][9]

Protocol 2: Deprotection of a TBDPS Ether using TBAF

This protocol provides a standard method for the cleavage of a TBDPS ether to regenerate the alcohol.[9]

Materials:

-

TBDPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (typically 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equivalent) in anhydrous THF (approximately 10 mL per mmol).[9]

-

Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) to the reaction mixture at 0 °C or room temperature.[6][9]

-

Stir the reaction mixture and monitor its progress by TLC. The deprotection is typically complete within 1-6 hours.[9]

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.[6]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]

-

Filter the solution, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography if necessary to afford the pure alcohol.

Visualizations

Signaling Pathway: Mechanism of TBDPS Protection

The protection of an alcohol with TBDPSCl proceeds via a nucleophilic substitution at the silicon atom. The reaction is typically catalyzed by a base, such as imidazole, which activates the alcohol.

Caption: Mechanism of TBDPS protection of a primary alcohol.

Experimental Workflow: TBDPS Protection and Deprotection

The following diagram illustrates the general workflow for the protection of a primary alcohol with TBDPSCl and its subsequent deprotection.

Caption: General workflow for TBDPS protection and deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes: Selective Protection of Primary vs. Secondary Alcohols with TBDPSCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the strategic use of protecting groups is fundamental. The tert-butyldiphenylsilyl (TBDPS) group is a robust and highly selective protecting group for hydroxyl functionalities. Its significant steric bulk, conferred by the two phenyl rings and the tert-butyl group attached to the silicon atom, allows for the preferential protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[1] This high degree of selectivity, coupled with the TBDPS group's stability across a wide range of reaction conditions, makes it an invaluable tool for chemists.[1][2]